4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
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Overview
Description
“4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide” is a chemical compound with the molecular formula C16H10ClF3N4O . It is a solid substance with a molecular weight of 366.73 . This compound has recently gained attention from researchers due to its potential applications in various fields .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as “4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide”, has been extensively studied . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .
Molecular Structure Analysis
The molecular structure of “4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide” is characterized by a quinoxaline scaffold, which is a nitrogen-containing heterocyclic compound . The quinoxaline scaffold maintains sp2 nitrogen atoms for hydrogen bond interactions to the hinge region .
Physical And Chemical Properties Analysis
“4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide” is a solid substance . It has a molecular weight of 366.73 . The IUPAC name of this compound is 4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide .
Scientific Research Applications
Anticancer and Antiproliferative Activity
The quinoxaline moiety, which is part of the structure of 4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide , has been extensively studied for its anticancer properties . The compound’s ability to interfere with various cellular pathways makes it a potential candidate for cancer therapy. Its applications in this field include:
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects . The specific targets can vary depending on the exact structure of the derivative and the biological context.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
These could include pathways involved in cell proliferation, apoptosis, DNA repair, and immune response .
Result of Action
Based on the known activities of quinoxaline derivatives, potential effects could include inhibition of cell proliferation, induction of apoptosis, and modulation of immune response .
Action Environment
The action of 4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy
properties
IUPAC Name |
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c17-10-7-5-9(6-8-10)15(25)24-23-14-13(16(18,19)20)21-11-3-1-2-4-12(11)22-14/h1-8H,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNFFUJDBCRLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NNC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
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